molecular formula C13H19NO3 B5289952 4-sec-butoxy-3-ethoxybenzamide

4-sec-butoxy-3-ethoxybenzamide

Cat. No.: B5289952
M. Wt: 237.29 g/mol
InChI Key: SSMKMOXSNCWKJZ-UHFFFAOYSA-N
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Description

4-sec-Butoxy-3-ethoxybenzamide is a benzamide derivative characterized by two distinct alkoxy substituents: a sec-butoxy group at the para position and an ethoxy group at the meta position of the benzene ring. This substitution pattern differentiates it from other benzamide-based compounds, which often feature variations in substituent type, position, or chain length.

Properties

IUPAC Name

4-butan-2-yloxy-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-9(3)17-11-7-6-10(13(14)15)8-12(11)16-5-2/h6-9H,4-5H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMKMOXSNCWKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-sec-butoxy-3-ethoxybenzamide and its analogs:

Compound Name Substituents/R-Groups Functional Groups Key Structural Features
This compound (Target) -O-sec-butyl (C4H9O) at C4
-OCH2CH3 at C3
Benzamide core, two alkoxy groups Branched sec-butoxy group enhances steric bulk
3,4,5-Tris(dodecyloxy)-N-(4-ethynylphenyl)benzamide (Compound E) -O-C12H25 at C3, C4, C5
-C≡C-Ph at N-position
Triple bond (ethynyl), long alkyl chains High hydrophobicity due to dodecyl chains
4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxybenzothiazol-2-ylidene)benzamide -SO2N(Bu)(Me) at C4
-benzothiazole ring at N-position
Sulfonamide, heterocyclic moiety Enhanced hydrogen-bonding capacity via sulfonamide

Key Observations :

  • Steric and Electronic Effects : The sec-butoxy group in the target compound introduces greater steric hindrance compared to linear alkoxy chains (e.g., ethoxy or methoxy groups). This may influence solubility, crystallinity, or binding to biological targets.
  • Hydrophobicity : Compound E’s long dodecyl chains render it highly lipophilic, whereas the target compound’s shorter alkoxy groups likely improve aqueous solubility .

Divergences :

  • Compound E’s synthesis involves sequential alkylation to install three dodecyloxy groups, requiring stringent stoichiometric control .
  • The sulfonamide in necessitates sulfamoylation steps, absent in the target compound’s simpler alkoxy substitution.

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